Acetyl coenzyme A sodium salt

Description

Properties

IUPAC Name |

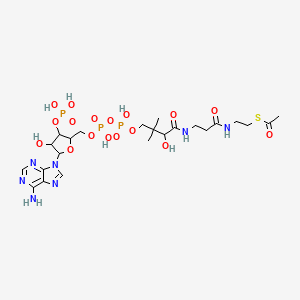

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLZBFCDCINBPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861618 | |

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cellular Biosynthesis and Subcellular Localization of Acetyl Coenzyme a

Generation of Acetyl Coenzyme A from Carbohydrate Catabolism

The breakdown of carbohydrates, particularly glucose through glycolysis, is a primary source of acetyl-CoA. wikipedia.org The final product of glycolysis, pyruvate (B1213749), is transported into the mitochondria to be converted into acetyl-CoA. creative-proteomics.commdpi.com

Pyruvate Dehydrogenase Complex (PDC)-Mediated Conversion of Pyruvate to Acetyl Coenzyme A

The reaction catalyzed by the PDC is a critical control point in glucose metabolism. nih.gov In eukaryotes, the PDC is found within the mitochondria. tuscany-diet.net Pyruvate, produced in the cytosol via glycolysis, is transported across the inner mitochondrial membrane into the matrix, where it encounters the PDC. tuscany-diet.netyoutube.com

The multi-step process catalyzed by the PDC can be summarized as follows:

Decarboxylation of Pyruvate: The E1 component, with its thiamine (B1217682) pyrophosphate (TPP) cofactor, decarboxylates pyruvate, releasing carbon dioxide. youtube.com

Oxidation and Transfer: The resulting hydroxyethyl (B10761427) group is oxidized to an acetyl group and transferred to the lipoamide (B1675559) cofactor of the E2 component. tuscany-diet.netyoutube.com

Formation of Acetyl-CoA: The E2 enzyme then transfers the acetyl group to coenzyme A, forming acetyl-CoA. tuscany-diet.netyoutube.com

Regeneration of Lipoamide: The E3 component reoxidizes the reduced lipoamide, transferring electrons to FAD to form FADH2, which in turn reduces NAD+ to NADH. youtube.com

Regulation of Pyruvate Dehydrogenase Complex Activity by Acetyl Coenzyme A Levels

The activity of the pyruvate dehydrogenase complex (PDC) is tightly regulated to match the cell's energy needs. nih.gov This regulation occurs through both allosteric mechanisms and covalent modification, with acetyl-CoA levels playing a significant inhibitory role. themedicalbiochemistrypage.orglibretexts.org

High levels of acetyl-CoA, along with NADH, act as direct allosteric inhibitors of the PDC. themedicalbiochemistrypage.orglibretexts.org These molecules signal that the cell has an adequate supply of energy, thus reducing the flow of pyruvate into the citric acid cycle. libretexts.org Acetyl-CoA and NADH achieve this by directly inhibiting the E2 and E3 components of the complex, respectively, and also by activating pyruvate dehydrogenase kinases (PDKs). themedicalbiochemistrypage.orgnih.gov

PDKs are a family of enzymes that inactivate the PDC by phosphorylating specific serine residues on the E1 subunit. wikipedia.orgthemedicalbiochemistrypage.org Increased concentrations of acetyl-CoA and NADH stimulate the activity of PDKs, leading to the phosphorylation and subsequent inactivation of the PDC. themedicalbiochemistrypage.orge-dmj.org Conversely, when acetyl-CoA and NADH levels are low, and levels of their precursors, CoA and NAD+, are high, PDK activity is inhibited. e-dmj.org This allows pyruvate dehydrogenase phosphatases (PDPs) to dephosphorylate and reactivate the PDC. wikipedia.org This regulatory mechanism ensures that carbohydrate stores are conserved when alternative energy sources, such as fatty acids, are being utilized, as fatty acid oxidation also produces acetyl-CoA and NADH. tuscany-diet.net

Table 1: Regulation of Pyruvate Dehydrogenase Complex (PDC) Activity

| Regulator | Effect on PDC Activity | Mechanism |

| Acetyl-CoA | Inhibition | Allosteric inhibitor of E2; Activator of PDK themedicalbiochemistrypage.orgnih.gov |

| NADH | Inhibition | Allosteric inhibitor of E3; Activator of PDK themedicalbiochemistrypage.orgnih.gov |

| ATP | Inhibition | Activator of PDK abcam.com |

| Pyruvate | Activation | Inhibitor of PDK libretexts.orge-dmj.org |

| ADP | Activation | Inhibitor of PDK e-dmj.org |

| Ca2+ | Activation | Activator of PDP e-dmj.org |

Formation of Acetyl Coenzyme A from Fatty Acid Oxidation (β-Oxidation)

Fatty acid oxidation, also known as β-oxidation, is a major catabolic pathway that breaks down fatty acids to produce acetyl-CoA. aocs.orgwikipedia.org This process occurs primarily within the mitochondria and, for very long chain fatty acids, also in peroxisomes. wikipedia.orglibretexts.org

Before entering the mitochondria, fatty acids are activated in the cytoplasm by the attachment of coenzyme A, a reaction catalyzed by acyl-CoA synthetase. creative-proteomics.comlibretexts.org The resulting fatty acyl-CoA is then transported across the inner mitochondrial membrane via the carnitine shuttle. aocs.org

Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. aocs.orgwikipedia.org The four core steps of β-oxidation are:

Oxidation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH2. aocs.orgwikipedia.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon. aocs.orgwikipedia.org

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH. aocs.orgwikipedia.org

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. aocs.orgnih.gov

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. nih.gov The acetyl-CoA produced can then enter the citric acid cycle to generate ATP. aocs.org For unsaturated fatty acids, additional enzymes are required to handle the double bonds. nih.govjackwestin.com

Table 2: Key Enzymes in Mitochondrial β-Oxidation

| Enzyme | Function | Product(s) |

| Acyl-CoA Dehydrogenase | Oxidation of fatty acyl-CoA aocs.orgwikipedia.org | FADH2, trans-Δ²-Enoyl-CoA |

| Enoyl-CoA Hydratase | Hydration of the double bond aocs.orgwikipedia.org | L-β-Hydroxyacyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group aocs.orgwikipedia.org | NADH, β-Ketoacyl-CoA |

| Thiolase | Cleavage of the carbon chain aocs.orgnih.gov | Acetyl-CoA, Fatty acyl-CoA (n-2) |

Production of Acetyl Coenzyme A from Amino Acid Catabolism

The carbon skeletons of several amino acids can be degraded to produce acetyl-CoA or its precursors. creative-proteomics.com These are often referred to as ketogenic amino acids.

Branched-Chain Amino Acid Degradation Pathways

The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are primarily catabolized in extra-hepatic tissues like skeletal muscle. nyu.edu The initial steps for all three are the same: a transamination reaction followed by an oxidative decarboxylation. mdpi.comnih.gov

The transamination is catalyzed by branched-chain aminotransferase (BCAT), which removes the amino group. mdpi.com The resulting branched-chain α-keto acids (BCKAs) are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is mechanistically similar to the PDC. mdpi.comnih.gov This reaction yields the corresponding acyl-CoA derivatives. nih.gov

Following these initial common steps, the degradation pathways diverge:

Leucine: The catabolism of leucine ultimately produces acetyl-CoA and acetoacetate (B1235776). nyu.edunih.gov Acetoacetate can then be converted into two molecules of acetyl-CoA. nih.gov Therefore, leucine is considered strictly ketogenic. nih.gov

Isoleucine: The degradation of isoleucine yields both acetyl-CoA and propionyl-CoA. nyu.edunih.gov Propionyl-CoA can be converted to succinyl-CoA, a citric acid cycle intermediate, making isoleucine both ketogenic and glucogenic. nyu.edu

Valine: The breakdown of valine produces propionyl-CoA, which is then converted to succinyl-CoA. nyu.edunih.gov Thus, valine is considered glucogenic.

Studies in 3T3-L1 adipocytes have shown that leucine and isoleucine catabolism can contribute significantly to the lipogenic acetyl-CoA pool, highlighting the importance of BCAAs as a source for this key metabolite. plos.org

Table 3: Products of Branched-Chain Amino Acid Catabolism

| Amino Acid | Primary Catabolic Products | Classification |

| Leucine | Acetyl-CoA, Acetoacetate nyu.edunih.gov | Ketogenic nih.gov |

| Isoleucine | Acetyl-CoA, Propionyl-CoA nyu.edunih.gov | Ketogenic & Glucogenic nyu.edu |

| Valine | Propionyl-CoA nyu.edunih.gov | Glucogenic nyu.edu |

Acetyl Coenzyme A Synthesis from Acetate (B1210297)

Acetyl-CoA can also be synthesized directly from acetate. This process is catalyzed by acetyl-CoA synthetase (ACSS) enzymes. frontiersin.orgmdpi.com There are different isoforms of this enzyme located in different cellular compartments.

In the cytoplasm and the nucleus, acetyl-CoA synthetase 2 (ACSS2) utilizes acetate to produce acetyl-CoA. frontiersin.orgimrpress.com This pathway is particularly important for providing the acetyl-CoA required for processes like histone acetylation in the nucleus and fatty acid synthesis in the cytoplasm, especially when glucose levels are low. wikipedia.orgimrpress.com

In some organisms and under certain conditions, acetate produced in the mitochondria from acetyl-CoA can be transported to the cytoplasm and then re-converted back to acetyl-CoA by cytosolic ACSS. pnas.org This serves as an alternative route to the canonical citrate (B86180) shuttle for exporting acetyl units from the mitochondria. pnas.orgnih.gov For instance, in procyclic trypanosomes, this acetate-dependent pathway is essential for lipid biosynthesis. pnas.org

The synthesis of acetyl-CoA from acetate is an ATP-dependent reaction. wikipedia.org

Role of Acetyl Coenzyme A Synthetase (ACSS1/ACSS2)

Acetyl-CoA synthetase (ACSS) is an enzyme that catalyzes the conversion of acetate into acetyl-CoA. nih.govresearchgate.net There are two primary isoforms in mammalian cells: ACSS1 and ACSS2.

ACSS1 is a mitochondrial enzyme. snmjournals.orggenecards.org It primarily generates acetyl-CoA from acetate for oxidation within the tricarboxylic acid (TCA) cycle, particularly under ketogenic conditions. snmjournals.orguniprot.org The acetyl-CoA produced by ACSS1 can also be converted to citrate and transported to the cytosol for lipid synthesis. snmjournals.org

ACSS2 is a cytosolic and nuclear enzyme. nih.govsnmjournals.orgmdpi.com It converts acetate into acetyl-CoA, which serves as a precursor for fatty acid and cholesterol synthesis in the cytoplasm. snmjournals.org In the nucleus, ACSS2-derived acetyl-CoA is a critical substrate for histone acetylation, thereby playing a role in the regulation of gene expression. nih.govresearchgate.net Under conditions of metabolic stress, such as low glucose or hypoxia, ACSS2 becomes a crucial provider of acetyl-CoA for both lipogenesis and histone acetylation. nih.govendocrinologia.org.mx

Compartmentalized Generation of Acetyl Coenzyme A

The distinct roles of acetyl-CoA in different cellular compartments necessitate its localized synthesis. The major pools of acetyl-CoA are found in the mitochondria and the cytosol/nucleus. plos.org

Mitochondrial Acetyl Coenzyme A Pool Generation

The mitochondrial matrix is a primary site of acetyl-CoA production. plos.org Here, acetyl-CoA is generated from the catabolism of several key nutrients:

Glucose: Through glycolysis, glucose is converted to pyruvate, which is then transported into the mitochondria and decarboxylated by the pyruvate dehydrogenase complex (PDC) to form acetyl-CoA. endocrinologia.org.mxcreative-proteomics.com

Fatty Acids: Fatty acids undergo beta-oxidation within the mitochondria, a process that sequentially cleaves them into two-carbon acetyl-CoA units. creative-proteomics.com

Amino Acids: The carbon skeletons of certain amino acids can be degraded to produce acetyl-CoA. endocrinologia.org.mx

This mitochondrial acetyl-CoA pool is primarily utilized for two main purposes: entry into the TCA cycle for the production of ATP and reducing equivalents, and as a source for the synthesis of N-acetylaspartate. plos.orgmdpi.com

Cytosolic Acetyl Coenzyme A Pool Generation

The inner mitochondrial membrane is impermeable to acetyl-CoA, preventing its direct transport to the cytosol. plos.orgrrml.ro Therefore, a separate pool of acetyl-CoA must be generated in the cytoplasm. This pool is essential for various biosynthetic processes, including the synthesis of fatty acids, cholesterol, and acetylcholine (B1216132). mdpi.comrrml.ro The generation of cytosolic acetyl-CoA is primarily achieved through two key pathways.

The principal pathway for generating cytosolic acetyl-CoA involves the export of citrate from the mitochondria. plos.org Intramitochondrial acetyl-CoA condenses with oxaloacetate to form citrate, a key intermediate in the TCA cycle. rrml.ro This citrate is then transported across the inner mitochondrial membrane into the cytosol via the citrate transporter. rrml.ro

In the cytosol, the enzyme ATP citrate lyase (ACLY) catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and coenzyme A. rrml.rounipi.itwikipedia.org This pathway effectively shuttles acetyl-group equivalents from the mitochondria to the cytosol. rrml.ro The resulting cytosolic acetyl-CoA is a fundamental building block for lipogenesis and cholesterologenesis. rrml.ro

Nuclear Acetyl Coenzyme A Pool Synthesis

A distinct pool of acetyl-CoA also exists within the nucleus, which is crucial for histone acetylation and the regulation of gene expression. plos.orgmdpi.com While the nuclear pore complex is permeable to acetyl-CoA, allowing for some diffusion from the cytosol, local synthesis within the nucleus is also critical. unil.chnih.gov

Several enzymes responsible for acetyl-CoA synthesis have been found to localize to the nucleus under specific conditions:

ATP Citrate Lyase (ACLY): Nuclear-localized ACLY can cleave citrate that has entered the nucleus to produce acetyl-CoA directly at sites of gene regulation. plos.orgimrpress.com

Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 is also present in the nucleus and can synthesize acetyl-CoA from acetate. plos.orgendocrinologia.org.mx This is particularly important under metabolic stress conditions. nih.gov

Pyruvate Dehydrogenase Complex (PDC): In certain cellular contexts, the PDC can translocate from the mitochondria to the nucleus to generate acetyl-CoA from pyruvate. mdpi.com This nuclear PDC activity has been linked to histone acetylation and cell cycle progression. mdpi.com

The localized production of nuclear acetyl-CoA by these enzymes allows for the dynamic regulation of histone acetylation in response to cellular metabolic status, thereby influencing chromatin structure and gene transcription. plos.orgnih.gov

Table of Key Enzymes in Acetyl-CoA Biosynthesis

| Enzyme | Location | Substrate(s) | Product(s) | Primary Function |

| Acetyl-CoA Synthetase 1 (ACSS1) | Mitochondria | Acetate, CoA, ATP | Acetyl-CoA, AMP, PPi | Oxidation in TCA cycle |

| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol, Nucleus | Acetate, CoA, ATP | Acetyl-CoA, AMP, PPi | Lipid synthesis, histone acetylation |

| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria, Nucleus | Pyruvate, CoA, NAD+ | Acetyl-CoA, CO2, NADH | TCA cycle fuel, histone acetylation |

| ATP Citrate Lyase (ACLY) | Cytosol, Nucleus | Citrate, CoA, ATP | Acetyl-CoA, Oxaloacetate, ADP, Pi | Lipid synthesis, histone acetylation |

Metabolic Fates and Downstream Pathways of Acetyl Coenzyme a

Acetyl Coenzyme A in the Tricarboxylic Acid (TCA) Cycle

Condensation with Oxaloacetate by Citrate (B86180) Synthase

The entry of acetyl-CoA into the TCA cycle is initiated by its condensation with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. teachmephysiology.comnih.gov This reaction is catalyzed by the enzyme citrate synthase. gonzaga.edunzytech.com The reaction is a mixed aldol-Claisen ester condensation and is highly exergonic, which helps to drive the cycle forward. gonzaga.edunih.gov

The binding of substrates to citrate synthase occurs in a specific order. Oxaloacetate is the first substrate to bind, which induces a conformational change in the enzyme, creating a binding site for acetyl-CoA. gonzaga.edunzytech.com This sequential binding ensures that the energy released from the cleavage of the high-energy thioester bond in acetyl-CoA drives the condensation reaction. nzytech.com The subsequent hydrolysis of the intermediate, citryl-CoA, to citrate and free coenzyme A further contributes to the irreversibility of the reaction. gonzaga.edu

Studies on citrate synthase from pig heart have shown that the enzyme is subject to substrate inhibition by acetyl-CoA, which can form a productive enzyme-acetyl-CoA complex. nih.gov The binding of acetyl-CoA to the enzyme influences the binding kinetics of oxaloacetate. nih.gov

Role in ATP and Reducing Equivalent Production

The primary energetic output of the TCA cycle is not direct ATP synthesis but the production of reducing equivalents, namely NADH and FADH₂, which subsequently donate their electrons to the electron transport chain to generate a large amount of ATP through oxidative phosphorylation. nih.govinteresjournals.org For each molecule of acetyl-CoA that enters the cycle, a series of oxidation-reduction reactions occur, leading to the generation of energy-rich molecules.

One turn of the TCA cycle produces:

3 molecules of NADH creative-proteomics.com

1 molecule of FADH₂ creative-proteomics.com

1 molecule of GTP (or ATP) wikipedia.org

The specific steps generating these molecules are catalyzed by distinct enzymes:

Isocitrate dehydrogenase and α-ketoglutarate dehydrogenase produce NADH. gpnotebook.comdroracle.ai

Succinyl-CoA synthetase produces GTP (which is equivalent to ATP). gpnotebook.com

Succinate dehydrogenase produces FADH₂. gpnotebook.com

Malate (B86768) dehydrogenase produces the final NADH. gpnotebook.com

These reducing equivalents are crucial for cellular respiration. Each molecule of NADH yields approximately 2.5 molecules of ATP, and each FADH₂ molecule yields about 1.5 molecules of ATP when oxidized in the electron transport chain. droracle.ai Therefore, the complete oxidation of one molecule of acetyl-CoA in the TCA cycle and subsequent oxidative phosphorylation results in the generation of a significant amount of ATP. gpnotebook.com The total yield is estimated to be around 10 to 12 ATP molecules per acetyl-CoA. gpnotebook.com

Table 1: Energy Yield from One Turn of the TCA Cycle per Molecule of Acetyl-CoA

| Product | Quantity | ATP Equivalent |

| NADH | 3 | ~7.5 |

| FADH₂ | 1 | ~1.5 |

| GTP | 1 | 1 |

| Total | ~10 |

Anabolic Utilization of Acetyl Coenzyme A

Beyond its catabolic role in the TCA cycle, acetyl-CoA is a fundamental building block for various anabolic pathways, where it is used to synthesize essential molecules. rsc.org When cellular energy levels are high, acetyl-CoA can be diverted from the TCA cycle to be used in biosynthetic processes. nih.gov

Fatty Acid Biosynthesis

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This process occurs in the cytosol and is particularly active in lipogenic tissues like the liver and adipose tissue. wikipedia.orgwikipedia.org When there is an excess of carbohydrates, they are converted to acetyl-CoA, which is then used for fatty acid synthesis, allowing the body to store excess energy as fat. nih.gov

The process begins with the transport of acetyl-CoA from the mitochondria, where it is primarily generated, to the cytosol. This is achieved via the citrate shuttle, where mitochondrial acetyl-CoA first condenses with oxaloacetate to form citrate, which is then transported to the cytosol and cleaved back into acetyl-CoA and oxaloacetate by ATP citrate lyase. nih.govnih.gov

The initial and committed step in fatty acid synthesis is the carboxylation of cytosolic acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orgresearchgate.net Subsequently, the fatty acid synthase complex utilizes acetyl-CoA as a primer and sequentially adds two-carbon units from malonyl-CoA to the growing fatty acid chain. libretexts.org This series of reactions, involving condensation, reduction, dehydration, and another reduction, ultimately leads to the synthesis of palmitate, a 16-carbon saturated fatty acid. libretexts.org

Regulation by Acetyl Coenzyme A Carboxylase (ACC1/ACC2)

Acetyl-CoA carboxylase (ACC) is the key regulatory enzyme in fatty acid biosynthesis. libretexts.org In mammals, there are two main isoforms, ACC1 and ACC2, which have different tissue distributions and functions. wikipedia.org ACC1 is primarily located in the cytosol of lipogenic tissues and is responsible for producing the malonyl-CoA used for fatty acid synthesis. wikipedia.orgnih.gov ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation. nih.govnih.govpnas.org

The regulation of ACC is complex and occurs at multiple levels:

Allosteric Regulation : Citrate acts as an allosteric activator of ACC, signaling an abundance of acetyl-CoA and energy. libretexts.org Conversely, long-chain fatty acyl-CoAs, the end-products of the pathway, are allosteric inhibitors. libretexts.orgfrontiersin.org

Covalent Modification : ACC activity is regulated by phosphorylation and dephosphorylation. The enzyme is inactivated by phosphorylation, a process stimulated by hormones like glucagon (B607659) and by the AMP-activated protein kinase (AMPK), which senses low cellular energy levels. libretexts.orgpnas.org Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC. libretexts.orgpnas.org

Transcriptional Regulation : The expression of ACC genes is controlled by transcription factors that respond to the nutritional state of the cell. For example, diets high in carbohydrates can induce the transcription of ACC genes. wikipedia.orgnih.gov

Cholesterol and Sterol Synthesis (Mevalonate Pathway)

Acetyl-CoA is the sole precursor for the synthesis of cholesterol and other isoprenoids through the mevalonate (B85504) pathway, also known as the HMG-CoA reductase pathway. metwarebio.comwikipedia.org This essential metabolic route is present in all eukaryotes and is crucial for producing a vast array of biomolecules, including steroid hormones, coenzyme Q10, and dolichols. metwarebio.comwikipedia.org

The mevalonate pathway begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.comcreative-proteomics.com A third molecule of acetyl-CoA is then added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comfrontiersin.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the rate-limiting step of the pathway. wikipedia.orgnumberanalytics.com

Mevalonate is then converted through a series of phosphorylation and decarboxylation reactions into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). metwarebio.comwikipedia.org These isoprenoid precursors are then used to synthesize a wide range of downstream products. For instance, farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, is a precursor for cholesterol, as well as for protein prenylation and the synthesis of coenzyme Q. metwarebio.comcreative-proteomics.com

Table 2: Key Enzymes in the Initial Steps of the Mevalonate Pathway

| Enzyme | Reaction |

| Acetyl-CoA acetyltransferase (Thiolase) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. creative-proteomics.com |

| HMG-CoA synthase | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. metwarebio.comfrontiersin.org |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. wikipedia.org |

The regulation of the mevalonate pathway is tightly controlled, primarily at the level of HMG-CoA reductase, to ensure a balanced production of cholesterol and other essential isoprenoids. creative-proteomics.com

Ketone Body Synthesis

Under metabolic conditions such as fasting, prolonged exercise, or a low-carbohydrate diet, the availability of glucose becomes limited. libretexts.orgrose-hulman.edu In these states, the liver initiates a process called ketogenesis to produce alternative energy sources known as ketone bodies. rose-hulman.eduwikipedia.org This pathway is particularly crucial for supplying fuel to the brain, which cannot directly utilize fatty acids for energy. rose-hulman.edu

The synthesis of ketone bodies begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. rose-hulman.edu Subsequently, HMG-CoA synthase adds another acetyl-CoA molecule to acetoacetyl-CoA, yielding β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). rose-hulman.edu HMG-CoA lyase then cleaves HMG-CoA to produce acetoacetate (B1235776), the first ketone body, and acetyl-CoA. libretexts.orglibretexts.org

Acetoacetate can then follow two main paths. It can be released into the bloodstream or be enzymatically reduced to another ketone body, D-β-hydroxybutyrate, which is more stable. libretexts.orglibretexts.org A small amount of acetoacetate can also spontaneously decarboxylate to form acetone, which is largely exhaled and not readily used for energy. libretexts.orglibretexts.org

Once in the bloodstream, ketone bodies are transported to extrahepatic tissues like the brain, heart, and skeletal muscle. wikipedia.org In these tissues, D-β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (thiophorase), an enzyme absent in the liver, which prevents the liver from utilizing the ketone bodies it produces. wikipedia.org Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. rose-hulman.eduwikipedia.org

| Enzyme | Substrate(s) | Product(s) | Pathway Step |

| Thiolase | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | Condensation |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | Synthesis of HMG-CoA |

| HMG-CoA lyase | HMG-CoA | Acetoacetate + Acetyl-CoA | Cleavage to form ketone body |

| D-β-hydroxybutyrate dehydrogenase | Acetoacetate + NADH + H+ | D-β-hydroxybutyrate + NAD+ | Reduction to a more stable ketone body |

Synthesis of N-Acetylaspartate and Acetylcholine (B1216132)

Acetyl-CoA serves as the acetyl group donor for the synthesis of two important neurological compounds: N-acetylaspartate (NAA) and acetylcholine (ACh).

N-Acetylaspartate (NAA) Synthesis:

N-acetylaspartate is one of the most abundant metabolites in the central nervous system. pnas.org It is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (Asp-NAT), also known as NAT8L. pnas.orgnih.govuniprot.org NAA is then transported to oligodendrocytes, the myelin-producing cells of the CNS. pnas.org Within oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA to release acetate (B1210297) and aspartate. pnas.orgnih.gov This acetate is a significant source for the synthesis of acetyl-CoA, which is subsequently used for myelin lipid synthesis. pnas.orgnih.gov Research indicates that NAA provides a substantial portion of the acetyl groups required for myelination during brain development. nih.gov

Acetylcholine (ACh) Synthesis:

Acetylcholine is a crucial neurotransmitter involved in a wide range of physiological functions. Its synthesis occurs in the cytoplasm of cholinergic nerve terminals. nih.govsigmaaldrich.com The enzyme choline (B1196258) acetyltransferase (ChAT) catalyzes the single-step reaction where the acetyl group from acetyl-CoA is transferred to choline, forming acetylcholine and coenzyme A. nih.govnih.gov The acetyl-CoA used for this synthesis is primarily derived from pyruvate (B1213749), a product of glycolysis. nih.govnih.gov The availability of both choline and acetyl-CoA are rate-limiting factors for the synthesis of acetylcholine. tmc.edu Once synthesized, acetylcholine is packaged into synaptic vesicles for release into the synaptic cleft. sigmaaldrich.comnih.gov

| Synthesized Compound | Precursors | Enzyme | Location of Synthesis |

| N-Acetylaspartate | L-aspartate + Acetyl-CoA | Aspartate N-acetyltransferase (NAT8L) | Neuronal mitochondria |

| Acetylcholine | Choline + Acetyl-CoA | Choline acetyltransferase (ChAT) | Cytoplasm of cholinergic neurons |

Intermediary Metabolism and Acetyl Coenzyme A Flux

Connection to Glycolysis and Gluconeogenesis

Glycolysis: Glycolysis is the metabolic pathway that breaks down glucose into two molecules of pyruvate. nih.govpromocell.com This process occurs in the cytoplasm of nearly all cells. promocell.com Under aerobic conditions, the pyruvate generated is transported into the mitochondria. jackwestin.comlibretexts.org Inside the mitochondrial matrix, the pyruvate dehydrogenase complex carries out the oxidative decarboxylation of pyruvate, removing a carboxyl group as carbon dioxide and producing a two-carbon acetyl group that is attached to coenzyme A, forming acetyl-CoA. nih.govjackwestin.comlibretexts.org This reaction is a critical link between glycolysis and the citric acid cycle, as it provides the primary substrate for the cycle. jackwestin.comlibretexts.org

Gluconeogenesis: Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol (B35011), and glucogenic amino acids. mhmedical.compressbooks.pub This pathway is essential for maintaining blood glucose levels during periods of fasting or starvation. mhmedical.com While gluconeogenesis is largely the reverse of glycolysis, there are three irreversible steps in glycolysis that must be bypassed by different enzymes in gluconeogenesis. pressbooks.pubannualreviews.org

Acetyl-CoA plays a crucial regulatory role in gluconeogenesis. nih.gov It acts as an allosteric activator of pyruvate carboxylase, the enzyme that catalyzes the first bypass step, converting pyruvate to oxaloacetate. nih.gov When fatty acid oxidation is high, the resulting increase in mitochondrial acetyl-CoA levels stimulates pyruvate carboxylase, thereby promoting gluconeogenesis and inhibiting the pyruvate dehydrogenase complex to prevent the simultaneous breakdown and synthesis of glucose. nih.gov This ensures that when the cell has sufficient energy from fat metabolism, the available pyruvate is directed towards glucose synthesis rather than oxidation in the citric acid cycle. nih.gov

Integration with Lipid Metabolism

Acetyl-CoA is intricately linked with lipid metabolism, serving as both a product of fatty acid breakdown and a precursor for fatty acid synthesis. wikipedia.orglumenlearning.com

Fatty Acid Oxidation (β-oxidation): During times of low glucose, such as fasting, the body breaks down stored triglycerides into fatty acids and glycerol. lumenlearning.com Fatty acids are transported into the mitochondrial matrix where they undergo β-oxidation. lumenlearning.com This process sequentially cleaves the fatty acid chain into two-carbon acetyl-CoA units. lumenlearning.com These acetyl-CoA molecules can then enter the citric acid cycle to generate ATP or be used for ketone body synthesis in the liver. nih.govlumenlearning.com

Fatty Acid Synthesis (Lipogenesis): When there is an excess of glucose and energy, the surplus acetyl-CoA produced from glycolysis is directed towards fatty acid synthesis. nih.govlumenlearning.com This process primarily occurs in the cytoplasm of liver and adipose cells. lumenlearning.com Since acetyl-CoA is generated in the mitochondria, it must first be transported to the cytoplasm. This is achieved by the condensation of acetyl-CoA with oxaloacetate to form citrate, which can then cross the mitochondrial membrane. nih.govlumenlearning.com In the cytoplasm, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. nih.govlumenlearning.com This cytosolic acetyl-CoA is then carboxylated by acetyl-CoA carboxylase to form malonyl-CoA, the committed step in fatty acid synthesis. wikipedia.org Through a series of reactions catalyzed by fatty acid synthase, malonyl-CoA units are added to a growing acyl chain to produce fatty acids, which are then stored as triglycerides. lumenlearning.comjustintimemedicine.com

| Metabolic State | Primary Source of Acetyl-CoA | Major Fate of Acetyl-CoA |

| Fed State (High Glucose) | Glycolysis (from carbohydrates) | Fatty Acid Synthesis (Lipogenesis) |

| Fasting State (Low Glucose) | β-oxidation (from fatty acids) | Citric Acid Cycle, Ketone Body Synthesis |

Link to Protein Metabolism

The metabolism of proteins is also connected to the central metabolic pathways through acetyl-CoA. When proteins are broken down into their constituent amino acids, these amino acids can be utilized in various metabolic pathways after the removal of their amino group (deamination). lumenlearning.com

Certain amino acids, known as ketogenic amino acids, are catabolized to produce acetyl-CoA or its precursor, acetoacetyl-CoA. creative-proteomics.com These include leucine (B10760876), isoleucine, lysine (B10760008), phenylalanine, tryptophan, and tyrosine. The acetyl-CoA generated from the breakdown of these amino acids can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies or fatty acids. wikipedia.orglumenlearning.com

Conversely, some amino acids can be synthesized from intermediates of the citric acid cycle, which are replenished by acetyl-CoA. unil.ch Therefore, acetyl-CoA plays a role in both the catabolism and anabolism of specific amino acids, integrating protein metabolism with carbohydrate and lipid metabolism. unil.chlumenlearning.com

Regulatory Mechanisms of Acetyl Coenzyme a Concentration and Activity

Allosteric Regulation by Acetyl Coenzyme A

Allosteric regulation is a critical mechanism for the rapid control of metabolic pathways, allowing cells to respond swiftly to changes in their energy status and the availability of metabolic intermediates. Acetyl coenzyme A (acetyl-CoA) itself is a key allosteric regulator, influencing the activity of several enzymes involved in central carbon metabolism.

Effects on Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

The pyruvate dehydrogenase complex (PDC) is a crucial mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA. oup.comwikipedia.org The activity of PDC is tightly regulated by a phosphorylation-dephosphorylation cycle, controlled by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. wikipedia.org

Acetyl-CoA, along with NADH, acts as an allosteric activator of PDK. oup.comresearchgate.netnih.gov An increase in the mitochondrial concentrations of acetyl-CoA and NADH, which are products of the PDC reaction and fatty acid β-oxidation, signals a state of high energy charge. nih.govportlandpress.com This leads to the activation of PDK, which then phosphorylates and inactivates the PDC. oup.comwikipedia.org This feedback inhibition prevents the overproduction of acetyl-CoA from pyruvate when the cell has sufficient energy, thus conserving glucose. nih.gov The sensitivity of different PDK isoenzymes to activation by acetyl-CoA varies, contributing to the tissue-specific regulation of glucose metabolism. oup.com For instance, PDK2 is particularly sensitive to activation by acetyl-CoA and NADH. oup.com

The mechanism of PDK activation by acetyl-CoA is linked to the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) subunit of the PDC. nih.gov Acetyl-CoA enhances the acetylation of the reduced lipoyl groups on E2, which in turn promotes the binding and activation of PDK. oup.com

Modulation of Pyruvate Carboxylase Activity

Pyruvate carboxylase (PC) is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a vital anaplerotic reaction that replenishes TCA cycle intermediates. wikipedia.orgnih.gov This process is particularly important for gluconeogenesis and lipogenesis. nih.govdroracle.ai

Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase in most organisms. wikipedia.orgdroracle.ainih.govnih.gov The binding of acetyl-CoA to the allosteric site on the PC enzyme induces a conformational change that is necessary for its catalytic activity. wikipedia.orgnih.gov This activation ensures that pyruvate is directed towards the synthesis of oxaloacetate when acetyl-CoA levels are high, which can occur during periods of high fatty acid oxidation. droracle.ai The produced oxaloacetate can then condense with acetyl-CoA to form citrate (B86180), fueling the TCA cycle, or be used for gluconeogenesis. wikipedia.orgnih.gov

The activation of PC by acetyl-CoA is a cooperative process and is crucial for maintaining metabolic homeostasis. droracle.ai It stimulates the cleavage of ATP in the first partial reaction of the catalytic cycle and stabilizes the tetrameric structure of the enzyme in a catalytically competent conformation. droracle.ainih.gov The sensitivity to acetyl-CoA activation can vary between species; for example, the enzyme from Rhizobium etli is strongly activated, while the one from Aspergillus nidulans is not, despite binding acetyl-CoA. researchgate.netmarquette.edu

Enzyme-Specific Control of Acetyl Coenzyme A Metabolism

The cellular concentration and utilization of acetyl-CoA are also controlled through the regulation of enzymes that directly produce or consume it. This enzyme-specific control involves various mechanisms, including allosteric regulation, phosphorylation, and transcriptional control.

Regulation of ATP Citrate Lyase (ACLY)

ATP citrate lyase (ACLY) is a key enzyme in the cytosol that catalyzes the cleavage of citrate to generate acetyl-CoA and oxaloacetate, a reaction that is fundamental for de novo fatty acid and cholesterol synthesis. core.ac.ukrrml.rofrontiersin.org The acetyl-CoA produced by ACLY is also a crucial substrate for histone acetylation, linking cellular metabolism to epigenetic regulation. frontiersin.org

The regulation of ACLY is complex and occurs at multiple levels. The enzyme is a homotetramer, and its multimerization, mediated by its C-terminal domain, is essential for coenzyme A binding and catalytic activity. nih.gov Transcriptional regulation of the ACLY gene is primarily controlled by the sterol regulatory element-binding protein 1 (SREBP-1). rrml.romdpi.com ACLY activity is also modulated by post-translational modifications, including phosphorylation by various kinases and acetylation. mdpi.com For instance, in CD8+ effector memory T cells, ACLY-mediated conversion of pyruvate-derived citrate to acetyl-CoA is essential for rapid interferon-gamma (IFNγ) production, likely through histone acetylation at the IFNγ locus. frontiersin.org

Control of Acetyl Coenzyme A Synthetase (ACSS)

Acetyl-CoA synthetase (ACSS) provides an alternative route for acetyl-CoA production by catalyzing the conversion of acetate (B1210297), CoA, and ATP into acetyl-CoA, AMP, and pyrophosphate. nih.govpnas.org In mammals, there are two main isoforms: ACSS1, which is mitochondrial, and ACSS2, which is primarily cytosolic.

The activity of ACSS is regulated by post-translational modifications, particularly reversible lysine (B10760008) acetylation. nih.govpnas.org In a wide range of organisms, from bacteria to humans, a conserved lysine residue within the active site of ACSS is a target for acetylation. nih.govpnas.org Acetylation of this lysine residue inactivates the enzyme. nih.govresearchgate.net

In Bacillus subtilis, the protein acetyltransferase AcuA uses acetyl-CoA to acetylate and inactivate AcsA (the bacterial homolog of ACSS). nih.govasm.org The deacetylase AcuC then removes this acetyl group to reactivate the enzyme. nih.govasm.org Similarly, in human mitochondria, the sirtuin SIRT3 deacetylates and activates AceCS2 (the human mitochondrial ACSS). pnas.org This regulatory mechanism allows the cell to control acetyl-CoA production from acetate based on its metabolic state. pnas.org

Modulations of Acetyl Coenzyme A Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid biosynthesis. nih.govwikipedia.org Malonyl-CoA is also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. portlandpress.comnih.gov In mammals, two major isoforms exist: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation. wikipedia.org

The regulation of ACC is multifaceted and involves allosteric control, covalent modification, and transcriptional regulation. nih.govportlandpress.com

Allosteric Regulation: Citrate and other dicarboxylic acids are powerful allosteric activators of ACC, promoting the polymerization of the enzyme into an active filamentous form. portlandpress.comnih.gov Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors, causing depolymerization and inactivation of the enzyme. wikipedia.orgfrontiersin.org

Covalent Modification: ACC activity is rapidly regulated by phosphorylation. wikipedia.orgportlandpress.com The AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC in response to a low energy state (high AMP/ATP ratio). wikipedia.org Hormones like glucagon (B607659) and epinephrine (B1671497) also lead to the phosphorylation and inactivation of ACC, mediated by cAMP-dependent pathways. portlandpress.com Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC through the action of protein phosphatase 2A (PP2A). wikipedia.org

Transcriptional Regulation: The expression of ACC genes is regulated by nutritional and hormonal signals. nih.gov For example, SREBP-1c is a key transcription factor that upregulates the expression of ACC1 in response to insulin. frontiersin.org

This intricate regulation ensures that fatty acid synthesis is active when energy and building blocks are abundant, and is switched off when energy is scarce or when there is an excess of fatty acids. nih.govportlandpress.com

Interactive Data Table: Regulatory Mechanisms of Key Enzymes

| Enzyme | Allosteric Activators | Allosteric Inhibitors | Phosphorylation Effect | Key Regulators |

| Pyruvate Dehydrogenase Kinase (PDK) | Acetyl-CoA, NADH oup.comresearchgate.netnih.gov | Pyruvate, ADP researchgate.netnih.gov | N/A (PDK is a kinase) | PDC, E2 Subunit oup.comnih.gov |

| Pyruvate Carboxylase (PC) | Acetyl-CoA droracle.ainih.gov | Aspartate marquette.edu | - | Biotin wikipedia.org |

| ATP Citrate Lyase (ACLY) | - | - | Activation mdpi.com | SREBP-1 rrml.romdpi.com |

| Acetyl-CoA Synthetase (ACSS) | - | Acetylation nih.govresearchgate.net | - | SIRT3 (deacetylase) pnas.org |

| Acetyl-CoA Carboxylase (ACC) | Citrate portlandpress.comnih.gov | Fatty Acyl-CoAs wikipedia.orgfrontiersin.org | Inactivation wikipedia.org | AMPK, Insulin, Glucagon wikipedia.orgportlandpress.com |

Influence of Cellular Energetic State and Nutrient Availability on Acetyl Coenzyme A Pools

The cellular pools of acetyl-CoA are in a constant state of flux, dynamically responding to the energetic state of the cell and the availability of various nutrients. nih.govamegroups.org Intracellular levels of acetyl-CoA serve as a critical gauge of the cell's metabolic condition, influencing a wide array of processes from energy metabolism to cell growth. nih.gov The balance between catabolism and anabolism is significantly influenced by the concentration of acetyl-CoA and the ratio of acetyl-CoA to Coenzyme A (CoA). mdpi.com

In a "fed" or growth state, characterized by high nutrient availability, there is an abundance of carbon sources like glucose. This leads to increased glycolysis, producing pyruvate which is converted to acetyl-CoA in the mitochondria by the Pyruvate Dehydrogenase Complex (PDC). nih.gov High levels of ATP and NADH, indicators of a high-energy state, inhibit the PDC to prevent excessive acetyl-CoA production. creative-proteomics.comkhanacademy.org Under these conditions of energy surplus, mitochondrial citrate, formed from acetyl-CoA, is transported to the cytosol. nih.gov There, the enzyme ATP citrate lyase (ACLY) cleaves it to regenerate a nucleocytosolic pool of acetyl-CoA. nih.govimrpress.com This cytosolic acetyl-CoA is then readily available for anabolic processes such as the synthesis of fatty acids and cholesterol, effectively storing the excess energy from carbohydrates as fat. nih.govnih.gov High nucleocytosolic acetyl-CoA levels are therefore a signature of a growth state. nih.gov

Conversely, in a "fasted" or survival state, such as during nutrient limitation or prolonged exercise, the cell shifts its metabolic priorities from growth to energy production. nih.gov With glucose being scarce, the cell turns to the beta-oxidation of fatty acids as a primary source of acetyl-CoA. nih.govcreative-proteomics.com This process generates a large pool of acetyl-CoA within the mitochondria. nih.gov This mitochondrial acetyl-CoA is then primarily directed into the tricarboxylic acid (TCA) cycle to generate ATP. nih.govfrontiersin.org In liver cells during fasting, mitochondrial acetyl-CoA is also used to synthesize ketone bodies, which serve as an alternative fuel source for tissues like the brain and heart. nih.govfrontiersin.org Under these low-energy conditions, nucleocytosolic acetyl-CoA levels decrease, and pathways that channel acetyl-CoA into the mitochondria are engaged. nih.gov

Acetate can also serve as a crucial source for acetyl-CoA, particularly under conditions of metabolic stress like hypoxia or low nutrient availability. researchgate.net The enzyme acetyl-CoA synthetase 2 (ACSS2), located in the cytosol and nucleus, converts acetate into acetyl-CoA. imrpress.comfrontiersin.org This pathway becomes particularly important for maintaining acetyl-CoA pools for processes like histone acetylation when glucose and oxygen are limited. nih.govresearchgate.net The regulation of these key enzymes ensures that acetyl-CoA generation is tightly coupled to the cell's metabolic needs. imrpress.comnumberanalytics.com

| Enzyme | Location | Function | Regulation by High Energy/Nutrient State (e.g., High ATP, Glucose) | Regulation by Low Energy/Nutrient State (e.g., High AMP, Fasting) |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria | Converts pyruvate to acetyl-CoA | Inhibited by high levels of Acetyl-CoA and NADH. creative-proteomics.com Inactivated by phosphorylation via pyruvate dehydrogenase kinase (PDK). creative-proteomics.com | Activated by ADP and its substrate, pyruvate. khanacademy.org |

| ATP Citrate Lyase (ACLY) | Cytosol, Nucleus | Converts citrate to acetyl-CoA | Activity is high when citrate (transported from mitochondria) is abundant, supporting fatty acid synthesis and histone acetylation. nih.govnih.govimrpress.com | Activity is reduced as less citrate is exported from mitochondria. nih.gov |

| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol, Nucleus | Converts acetate to acetyl-CoA | Less active when primary nutrients like glucose are abundant. researchgate.net | Induced by nutrient deficiency (e.g., hypoxia, low serum) to utilize acetate as a carbon source. nih.govimrpress.comresearchgate.net |

Compartmental Control and Transport of Acetyl Coenzyme A

A defining characteristic of eukaryotic cell metabolism is the compartmentalization of biochemical pathways into distinct organelles. plos.orgadpcollege.ac.in Acetyl-CoA metabolism is a prime example of this principle, with distinct pools of this crucial metabolite located in the mitochondria, cytosol, nucleus, and peroxisomes. plos.orgmdpi.com The membranes separating these compartments are generally impermeable to acetyl-CoA, necessitating specific transport systems or local synthesis within each compartment to meet functional demands. plos.orgnih.gov

The majority of acetyl-CoA is generated within the mitochondria through the oxidation of pyruvate, fatty acids, and certain amino acids. creative-proteomics.comfrontiersin.org This mitochondrial acetyl-CoA is primarily used for energy production via the TCA cycle. adpcollege.ac.in However, for anabolic processes like fatty acid synthesis, which occur in the cytosol, acetyl-CoA must be exported from the mitochondria. adpcollege.ac.in Since there is no direct transporter for acetyl-CoA across the inner mitochondrial membrane, the cell employs a shuttle system. frontiersin.org Acetyl-CoA first condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. nih.gov Citrate is then transported across the mitochondrial membrane into the cytosol by the citrate carrier (CIC). frontiersin.org In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate, regenerating acetyl-CoA and oxaloacetate. nih.gov This pathway is the primary mechanism for supplying the cytosolic acetyl-CoA required for lipid synthesis and protein acetylation. nih.govfrontiersin.org

Another transport mechanism involves the carnitine shuttle. The enzyme carnitine acetyltransferase (CrAT) can reversibly convert acetyl-CoA to acetylcarnitine. frontiersin.org Acetylcarnitine can then be transported across mitochondrial membranes, providing another means of transferring acetyl groups between compartments. frontiersin.orgdroracle.ai This system is crucial for transporting long-chain fatty acids into the mitochondria for beta-oxidation but also contributes to the transport of acetyl groups. droracle.airesearchgate.net

The existence of a distinct nuclear pool of acetyl-CoA is critical for epigenetic regulation, as it is the sole acetyl donor for histone acetylation, a key post-translational modification that influences gene expression. nih.gov While the nuclear membrane is permeable to cytoplasmic acetyl-CoA, evidence suggests that nuclear and cytosolic pools can be functionally distinct. nih.govmdpi.com Key enzymes for acetyl-CoA synthesis, including ACLY, ACSS2, and even the PDC, have been found within the nucleus. nih.govimrpress.commdpi.com This localized synthesis allows for rapid changes in histone acetylation in response to specific stimuli, directly linking cellular metabolism to the regulation of the genome. nih.gov

Peroxisomes also contain a distinct pool of acetyl-CoA, generated primarily through the β-oxidation of very long-chain or branched-chain fatty acids. biorxiv.org This peroxisomal acetyl-CoA can be a source for lipogenic acetyl-CoA, highlighting the role of inter-organelle crosstalk in maintaining acetyl-CoA homeostasis under fluctuating nutrient conditions. biorxiv.org

Acetyl Coenzyme a in Epigenetic and Post Translational Modifications

Acetyl Coenzyme A as a Substrate for Histone Acetylation

Histone acetylation is a critical epigenetic modification that regulates gene expression. wikipedia.org This process involves the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues on the N-terminal tails of histone proteins. wikipedia.orgwikipedia.org This modification is fundamental to altering chromatin structure and accessibility, thereby modulating gene transcription. epigenie.comepigentek.com

The enzymatic transfer of the acetyl group from acetyl-CoA to histones is catalyzed by a family of enzymes known as histone acetyltransferases (HATs), also referred to as lysine acetyltransferases (KATs). wikipedia.orgnih.gov These enzymes play a central role in gene regulation by acetylating specific lysine residues on histone tails. wikipedia.org The basic mechanism involves the direct attack of the lysine-containing substrate on the enzyme-bound acetyl-CoA. nih.gov

HATs are broadly categorized into two main types based on their subcellular localization. epigenie.comType A HATs are located in the nucleus and are responsible for acetylating histones within the chromatin context. epigenie.com Examples include Gcn5, p300/CBP, and TAFII250, which often work in conjunction with transcriptional activators to enhance gene expression. wikipedia.orgType B HATs , found in the cytoplasm, acetylate newly synthesized histones before their assembly into nucleosomes. epigenie.com

Different families of HATs, such as the Gcn5-related N-acetyltransferases (GNATs) and the MYST family, employ distinct catalytic strategies to facilitate the acetyl transfer. wikipedia.org The specificity of HATs for particular lysine residues is often modulated by their assembly into multisubunit complexes, which can enhance their catalytic activity and target them to specific genomic loci. wikipedia.orgnih.gov

The levels of histone acetylation are dynamically linked to the availability of nuclear acetyl-CoA. frontiersin.orgcncb.ac.cn Since the Michaelis constant (Km) of many HATs for acetyl-CoA is within the range of physiological cellular concentrations, fluctuations in acetyl-CoA levels can directly impact the rate of histone acetylation. cncb.ac.cn This dynamic interplay positions acetyl-CoA as a key metabolic sensor that links the cell's energy status to epigenetic regulation. frontiersin.orgcncb.ac.cn

Recent studies have shown that cellular changes in acetyl-CoA concentration are reflected in the levels of histone acetylation. embopress.org For instance, in yeast, high levels of acetyl-CoA have a determinative role in histone acetylation and the subsequent epigenetic regulation of gene expression. frontiersin.org The nuclear pool of acetyl-CoA can be generated through various pathways, including the conversion of citrate (B86180) by ATP-citrate lyase (ACLY) and the synthesis from acetate (B1210297) by acyl-coenzyme A synthetase 2 (ACSS2). frontiersin.orgembopress.org The localization of these acetyl-CoA producing enzymes within the nucleus can lead to localized increases in histone acetylation levels. embopress.org

The turnover of histone acetylation is a rapid process, with both HATs and histone deacetylases (HDACs) contributing to the dynamic state of this epigenetic mark. epigenie.com This rapid turnover is believed to be crucial for the precise temporal control of transcription. epigenie.com

Histone acetylation is strongly associated with transcriptional activation. wikipedia.orgwikipedia.org The addition of an acetyl group to lysine residues neutralizes their positive charge, which weakens the electrostatic interaction between the histone tails and the negatively charged DNA backbone. wikipedia.orgwikipedia.org This charge neutralization is thought to lead to a more relaxed or "open" chromatin structure, known as euchromatin. wikipedia.orgwikipedia.org

This relaxed chromatin state increases the accessibility of DNA to the transcriptional machinery, including transcription factors and RNA polymerase II, thereby facilitating gene expression. wikipedia.orgwikipedia.orgepigentek.comembopress.org Furthermore, acetylated lysine residues can act as binding platforms for proteins containing specific domains, such as bromodomains, which are often found in chromatin remodeling complexes and transcription coactivators. wikipedia.org

The acetylation of histones is a reversible process, and the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge on lysine residues, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.orgresearchgate.net Therefore, the balance between HAT and HDAC activity, influenced by the availability of acetyl-CoA, is a critical determinant of gene expression patterns. wikipedia.org

Dynamics of Histone Acetylation in Response to Acetyl Coenzyme A Availability

Acetylation of Non-Histone Proteins

Beyond histones, acetyl-CoA serves as the acetyl donor for the acetylation of a vast number of non-histone proteins, including metabolic enzymes, transcription factors, and structural proteins. wikipedia.orgwikipedia.orgfrontiersin.org This post-translational modification is a widespread regulatory mechanism that impacts various cellular processes. unil.ch

A significant number of enzymes involved in key metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, are subject to acetylation. unil.chrupress.org The acetylation of these enzymes can modulate their activity, stability, and interactions. rupress.org

The availability of acetyl-CoA, a central metabolite, directly links the metabolic state of the cell to the regulation of these enzymes. unil.chrupress.org For example, the acetylation of acetyl-CoA synthetase itself at an active site lysine acts as a feedback inhibition mechanism in response to high levels of acetyl-CoA. nih.gov

Acetylation can regulate enzyme activity through several mechanisms:

Neutralizing charge in the active site: Acetylation of a lysine residue within an enzyme's active site can abolish its positive charge, impairing its ability to bind negatively charged substrates and thus reducing catalytic activity. rupress.org

Altering protein conformation: The addition of an acetyl group can induce conformational changes that affect enzyme function.

Regulating protein degradation: Acetylation can target metabolic enzymes for degradation through the proteasome or lysosome, thereby controlling their cellular levels. rupress.org

Acetyl-CoA-dependent acetylation is also a critical modification for transcription factors and structural proteins. wikipedia.orgfrontiersin.org The acetylation of transcription factors can influence their DNA binding affinity, stability, and interaction with other proteins, thereby modulating their transcriptional activity. tandfonline.comresearchgate.net

For instance, the general transcription factor IIB (TFIIB) can undergo auto-acetylation in the presence of acetyl-CoA, which enhances its interaction with another transcription factor, TFIIF, and leads to activated transcription. tandfonline.comnih.gov This suggests that cellular levels of acetyl-CoA may directly regulate the transcription of certain genes. tandfonline.com Similarly, the acetylation of the transcriptional activator EKLF by the coactivator p300 is important for its function. nih.gov

Structural proteins are also targets of acetylation, which can affect their assembly and function. wikipedia.org While research in this area is ongoing, the acetylation of these proteins highlights the broad impact of this acetyl-CoA-dependent modification on cellular architecture and organization.

Acetyl Coenzyme A-Dependent Modification of Metabolic Enzymes

Interplay with Deacetylation Mechanisms (e.g., Sirtuins, HDACs)

The level of protein and histone acetylation is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov While HATs utilize acetyl-CoA to add acetyl groups, HDACs remove them, playing a crucial role in reversing the acetylation process. wikipedia.org This balance is fundamental for controlling gene expression, as acetylation is generally associated with transcriptional activation, while deacetylation is linked to transcriptional repression. wikipedia.org

HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. nih.gov They are broadly classified into two main families: the "classical" zinc-dependent HDACs and the NAD+-dependent sirtuins (SIRTs). mdpi.com The interplay between HATs and HDACs is not merely a simple on/off switch but a dynamic process where both types of enzymes can be present at the same gene promoters, creating a poised state for rapid transcriptional responses. nih.gov

Sirtuins, a class of NAD+-dependent deacetylases, are particularly noteworthy for their direct link to the cell's metabolic state through their reliance on NAD+. oup.com There are seven mammalian sirtuins (SIRT1-7), which exhibit diverse subcellular localizations and substrate specificities. nih.gov For instance, SIRT1, located primarily in the nucleus, can deacetylate histones and various transcription factors, thereby influencing gene expression and cellular processes like autophagy. nih.govmdpi.com The activity of sirtuins is sensitive to the cellular NAD+/NADH ratio, which fluctuates with the energy status of the cell. oup.com

The relationship between acetyl-CoA availability and deacetylation mechanisms is intricate. For example, a reduction in acetyl-CoA levels can lead to sirtuin-mediated histone deacetylation. nih.gov Conversely, the activity of some sirtuins can influence acetyl-CoA metabolism. SIRT1, for instance, can activate acetyl-CoA synthetase 2 (ACSS2) by deacetylation, thereby promoting the synthesis of acetyl-CoA from acetate, especially under low-nutrient conditions. mdpi.comfrontiersin.org This creates a feedback loop where the deacetylase can modulate the availability of the substrate for its opposing enzymes, the HATs.

Furthermore, the products of deacetylation can also have signaling roles. The acetate generated by HDACs can be co-exported with protons to regulate intracellular pH. frontiersin.org In the case of sirtuins, the deacetylation reaction yields O-acetyl-ADP-ribose, which can participate in other cellular processes like enhancing transcriptional silencing at telomeres. frontiersin.org

The dynamic equilibrium between acetylation and deacetylation is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases. nih.gov The activities of both HATs and HDACs are tightly regulated, and their interplay ensures that the epigenetic landscape can respond appropriately to both internal and external cues. nih.govresearchgate.net

Interactive Data Table: Overview of Histone Deacetylase (HDAC) Classes

| HDAC Class | Members | Cofactor | Primary Location | Key Characteristics |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Zn2+ | Nucleus | Involved in cell proliferation and differentiation. nih.govunits.it |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Zn2+ | Nucleus and Cytoplasm | Shuttle between the nucleus and cytoplasm. |

| Class IIb | HDAC6, HDAC10 | Zn2+ | Primarily Cytoplasm | Deacetylate non-histone proteins like tubulin. units.it |

| Class III (Sirtuins) | SIRT1-7 | NAD+ | Nucleus, Cytoplasm, Mitochondria | Linked to cellular metabolism and stress responses. mdpi.comoup.com |

| Class IV | HDAC11 | Zn2+ | Nucleus and Cytoplasm | Shares features with both Class I and Class II. |

Acetyl Coenzyme A as a Metabolic Signaling Molecule in Epigenetics

Acetyl-CoA stands at the crossroads of numerous metabolic pathways, including glucose oxidation, fatty acid synthesis and oxidation, and amino acid catabolism. sochob.clmdpi.com Its central position makes it an ideal candidate to act as a metabolic sensor, translating the cell's energetic and nutritional status into changes in the epigenetic landscape. nih.govnih.gov The concentration of acetyl-CoA within the cell, particularly in the nucleocytosolic pool, fluctuates in response to nutrient availability and metabolic state. nih.govresearchgate.net These fluctuations directly impact the activity of histone acetyltransferases (HATs), which use acetyl-CoA as the sole donor for the acetylation of histones and other proteins. mdpi.comacs.org

The connection between acetyl-CoA levels and histone acetylation is a direct mechanism for metabolic signaling. When nutrients are abundant, leading to high levels of acetyl-CoA, HATs are more active, resulting in increased histone acetylation. nih.gov This generally leads to a more open chromatin structure, promoting the expression of genes involved in growth and proliferation. nih.govnih.gov Conversely, under conditions of nutrient limitation or metabolic stress, acetyl-CoA levels decrease, leading to reduced HAT activity and a more condensed chromatin state, which can repress growth-related genes and activate stress-response pathways. nih.govlife-science-alliance.org

Several key findings underscore the role of acetyl-CoA as a metabolic signaling molecule in epigenetics:

Nutrient Sensing: Studies have shown that changes in glucose availability directly correlate with the levels of histone acetylation in a manner dependent on ATP-citrate lyase (ACLY), the enzyme that generates nucleocytosolic acetyl-CoA from citrate. mdpi.com This demonstrates a direct link between carbohydrate metabolism and epigenetic regulation.

Cellular Differentiation: The levels of acetyl-CoA have been observed to change significantly during cellular differentiation processes, such as that of embryonic stem cells. sochob.cl For instance, maintaining high levels of acetyl-CoA can delay the differentiation of embryonic stem cells by preventing histone deacetylation. nih.gov

Gene-Specific Regulation: The impact of fluctuating acetyl-CoA levels is not uniform across the genome. Certain genes, particularly those involved in cell growth and metabolism, appear to be more sensitive to changes in histone acetylation driven by acetyl-CoA availability. nih.gov For example, in yeast, a subset of growth-related genes requires high levels of acetyl-CoA for their histone acetylation and subsequent activation. sochob.cl

Feedback Loops: The signaling role of acetyl-CoA can be part of complex regulatory circuits. For instance, high levels of acetyl-CoA derived from glucose can promote the expression of genes involved in glucose uptake and metabolism, creating a positive feedback loop. mdpi.com

In essence, acetyl-CoA acts as a critical rheostat that integrates information from various metabolic pathways and directly communicates this information to the chromatin, thereby influencing gene expression programs that control cell fate and function. acs.orgfrontiersin.org This coupling of metabolism and epigenetics allows cells to adapt their transcriptional output to their metabolic reality. nih.gov

Interactive Data Table: Research Findings on Acetyl-CoA as a Metabolic Sensor

| Research Area | Key Finding | Implication | Organism/System | Reference |

| Nutrient Availability | Increased glucose leads to elevated histone acetylation via ATP-citrate lyase (ACLY). | Directly links carbohydrate metabolism to epigenetic marks. | Mammalian cells | mdpi.com |

| Cell Growth | High acetyl-CoA levels promote histone acetylation at growth-related genes, inducing cell proliferation. | Acetyl-CoA is a key signal for anabolic processes. | Yeast, Mammalian cells | nih.govresearchgate.net |

| Embryonic Stem Cells | Increased acetate (an acetyl-CoA precursor) delays ESC differentiation by blocking histone deacetylation. | Epigenetic state linked to pluripotency is sensitive to metabolic inputs. | Mouse embryonic stem cells | nih.gov |

| Yeast Metabolic Cycle | Histone acetylation levels at specific gene promoters oscillate in synchrony with acetyl-CoA concentration fluctuations. | Demonstrates a dynamic and direct link between a metabolic cycle and gene-specific epigenetic modification. | Saccharomyces cerevisiae | sochob.clnih.gov |

| Cancer Metabolism | Cancer cells often exhibit altered acetyl-CoA metabolism, leading to changes in histone acetylation that promote tumor growth. | Dysregulation of the metabolism-epigenetics link is a feature of cancer. | Human cancer cells | nih.govmdpi.com |

Mechanistic Roles of Acetyl Coenzyme a in Cellular Pathophysiology

Dysregulation of Acetyl Coenzyme A Metabolism in Cancer

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite that links carbohydrate, lipid, and amino acid metabolism. nih.govcreative-proteomics.com Its dysregulation is a key feature of cancer, supporting the high proliferative rate and survival of tumor cells. imrpress.comfrontiersin.org

Altered Biosynthesis Pathways in Cancer Cells (e.g., Warburg Effect)

Cancer cells exhibit profound metabolic reprogramming to sustain their growth and proliferation. A hallmark of this reprogramming is the Warburg effect, characterized by a preference for aerobic glycolysis, where glucose is converted to lactate (B86563) even in the presence of sufficient oxygen. imrpress.comnih.gov This metabolic shift, while seemingly inefficient for ATP production compared to oxidative phosphorylation, provides cancer cells with a steady supply of glycolytic intermediates necessary for the biosynthesis of macromolecules. nih.gov

In this altered metabolic landscape, the sources of acetyl-CoA are significantly impacted. While normal cells primarily derive acetyl-CoA from glucose-derived pyruvate (B1213749) in the mitochondria, cancer cells utilize alternative pathways to maintain their acetyl-CoA pools. imrpress.comfrontiersin.org Under hypoxic conditions, often found in solid tumors, or in cells with mitochondrial dysfunction, cancer cells can generate acetyl-CoA from sources like acetate (B1210297) and glutamine. frontiersin.orgoup.com

The key enzymes involved in acetyl-CoA synthesis are often upregulated in cancer. Pyruvate dehydrogenase complex (PDC) converts pyruvate to acetyl-CoA in the mitochondria. imrpress.com However, in many cancer cells, PDC activity is suppressed by pyruvate dehydrogenase kinases (PDKs), which diverts pyruvate towards lactate production. mdpi.com To compensate, cancer cells rely on ATP-citrate lyase (ACLY), which converts citrate (B86180) into cytosolic acetyl-CoA, and acetyl-CoA synthetase 2 (ACSS2), which generates acetyl-CoA from acetate. nih.govimrpress.com This compartmentalized production of acetyl-CoA in the cytoplasm and nucleus is crucial for its roles in lipid synthesis and epigenetic modifications that drive tumorigenesis. nih.govupenn.edu

Impact on Lipid Metabolism and Cell Proliferation in Cancer

Rapidly proliferating cancer cells have a high demand for lipids to build new membranes and for signaling molecules. nih.govthno.org Acetyl-CoA is the fundamental building block for de novo fatty acid synthesis, a process that is frequently upregulated in various cancers. nih.govoup.com The cytosolic pool of acetyl-CoA, primarily generated by ACLY, is channeled into the fatty acid synthesis pathway. nih.govthno.org

The initial and rate-limiting step in fatty acid synthesis is the conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). imrpress.comoup.com Malonyl-CoA is then used by fatty acid synthase (FASN) to produce long-chain fatty acids. oup.comthno.org The expression and activity of ACLY, ACC, and FASN are often elevated in cancer cells, correlating with tumor progression and poor prognosis. thno.org This enhanced lipogenesis provides the necessary components for membrane production, supporting the continuous cell division characteristic of cancer. nih.govthno.org

Inhibition of these key lipogenic enzymes has been shown to suppress tumor growth by limiting the availability of fatty acids required for proliferation. nih.gov Furthermore, the accumulation of acetyl-CoA resulting from the inhibition of ACC can have complex effects, including the promotion of protein acetylation that may influence cell behavior. thno.orgmdpi.com Cancer cells also demonstrate metabolic plasticity, capable of acquiring lipids from their environment when de novo synthesis is blocked, highlighting the intricate link between acetyl-CoA metabolism, lipid homeostasis, and cancer cell proliferation. oup.com

Acetyl Coenzyme A-Mediated Epigenetic Modifications in Oncogenesis

Acetyl-CoA is not only a critical metabolite but also a key signaling molecule that links metabolic status to the epigenetic landscape of the cell. nih.govresearchgate.net It is the sole donor of the acetyl group for histone acetylation, a post-translational modification that plays a crucial role in regulating gene expression. frontiersin.orgnih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more open chromatin structure that facilitates transcription. frontiersin.org

In cancer, the availability of nuclear acetyl-CoA directly influences histone acetylation levels and, consequently, the expression of genes involved in proliferation, survival, and metastasis. nih.govfrontiersin.org The nuclear pool of acetyl-CoA is maintained by enzymes like ACLY and ACSS2. imrpress.com Upregulation of these enzymes in cancer cells leads to increased histone acetylation and the activation of oncogenic gene expression programs. imrpress.comfrontiersin.org For instance, increased acetyl-CoA levels have been linked to the acetylation of specific histone marks, such as H3K27ac, which is associated with active enhancers and promoters of genes driving cancer progression. mdpi.com

The connection between acetyl-CoA metabolism and epigenetics provides a mechanism for cancer cells to adapt their gene expression in response to nutrient availability and microenvironmental cues. nih.gov For example, under conditions of metabolic stress, changes in acetyl-CoA levels can lead to alterations in histone acetylation that promote cell survival and drug resistance. frontiersin.org This intricate interplay underscores the importance of acetyl-CoA as a critical regulator of chromatin structure and function in the context of oncogenesis. nih.govnih.gov

Role of Key Enzymes (ACLY, ACSS2, ACC) in Cancer Progression

Several key enzymes that regulate acetyl-CoA metabolism are pivotal for cancer progression and have emerged as potential therapeutic targets. nih.govimrpress.com

ATP-citrate lyase (ACLY): This enzyme is a central player in converting glucose-derived citrate into cytosolic acetyl-CoA, thereby linking glycolysis to lipid biosynthesis and histone acetylation. creative-proteomics.comthno.org ACLY is frequently overexpressed in various cancers, and its activity is associated with malignant phenotypes and poor prognosis. frontiersin.orgthno.org By providing the acetyl-CoA necessary for both membrane synthesis and epigenetic modifications, ACLY supports tumor growth and metastasis. creative-proteomics.comthno.org Inhibition of ACLY has been shown to suppress tumor cell proliferation and induce apoptosis. frontiersin.org

Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 generates acetyl-CoA from acetate, providing an alternative source of this crucial metabolite, particularly under nutrient-poor or hypoxic conditions. creative-proteomics.comimrpress.com ACSS2 can translocate to the nucleus, where it locally produces acetyl-CoA for histone acetylation, thereby directly influencing gene expression. imrpress.com In several cancer types, high ACSS2 expression is correlated with poor survival. nih.gov It plays a significant role in maintaining cancer cell growth and survival, especially when ACLY activity is compromised. thno.org